![molecular formula C16H14ClNO3 B5883352 methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)
methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate
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Overview
Description
Methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate, also known as Methylparaben, is a synthetic compound widely used as a preservative in cosmetic and pharmaceutical products. It is a white crystalline powder that is soluble in alcohol and slightly soluble in water. Methylparaben is a member of the paraben family, which also includes ethylparaben, propylparaben, and butylparaben.
Mechanism of Action
Methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoaten works by inhibiting the growth of bacteria, fungi, and other microorganisms that can cause spoilage and contamination of cosmetic and pharmaceutical products. It does so by disrupting the cell membrane and interfering with the metabolic processes of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that methylparaben can mimic the action of estrogen and disrupt the endocrine system, leading to potential health risks such as breast cancer, reproductive disorders, and developmental abnormalities. It has also been linked to skin irritation and allergic reactions in some individuals.
Advantages and Limitations for Lab Experiments
Methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoaten is a widely used preservative in lab experiments due to its antimicrobial properties and stability. However, its potential adverse effects on human health and the environment have led to increased scrutiny and the search for alternative preservatives.
Future Directions
1. Development of alternative preservatives that are safer and more environmentally friendly.
2. Further research on the mechanism of action and potential health risks of methylparaben.
3. Investigation of the effects of long-term exposure to methylparaben on human health.
4. Development of more sensitive and accurate methods for detecting methylparaben in cosmetic and pharmaceutical products.
5. Evaluation of the potential risks and benefits of using parabens in food and other consumer products.
Synthesis Methods
Methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoaten can be synthesized by esterification of p-hydroxybenzoic acid with methanol and chloromethyl methyl ether in the presence of a catalyst. The resulting ester is then treated with thionyl chloride and 2-chloro-4-methylbenzoyl chloride to obtain the final product.
Scientific Research Applications
Methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoaten has been extensively used as a preservative in various cosmetic and pharmaceutical products due to its antimicrobial properties. However, recent studies have raised concerns about its safety and potential adverse effects on human health. As a result, there has been increased interest in researching its mechanism of action, biochemical and physiological effects, and potential alternatives.
properties
IUPAC Name |
methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-3-8-13(14(17)9-10)15(19)18-12-6-4-11(5-7-12)16(20)21-2/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZACCHOWIKSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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